1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
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Overview
Description
1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic organic compound that features a unique combination of azetidine and pyrazole rings. The presence of the 2,5-difluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 2,5-difluorobenzylamine and suitable electrophiles.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone or an equivalent compound.
Final Coupling: The final step involves coupling the azetidine and pyrazole moieties using a suitable linker, often under conditions that promote nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound’s interactions with various biomolecules are explored to understand its potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the azetidine and pyrazole rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-({1-[(2,5-dichlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
- 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is unique due to the presence of the difluorophenyl group, which significantly influences its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3/c1-11-5-18-20(6-11)9-12-7-19(8-12)10-13-4-14(16)2-3-15(13)17/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJBNSIXWHMXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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